(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester
Description
This compound features a piperidin-4-yl core modified with a pyrimidin-4-yl group at the 1-position and a tert-butyl carbamate group at the 4-position. Its structure is pivotal in medicinal chemistry, often serving as a precursor or intermediate in synthesizing kinase inhibitors or protease modulators due to the pyrimidine moiety’s hydrogen-bonding capacity and the tert-butyl group’s steric protection .
Properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-4-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-8-18(9-6-11)12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKSFQGMHFQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699381 | |
| Record name | tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596817-39-9 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-pyrimidinyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as tert-butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]carbamate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- CAS Number : 596817-39-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
-
Anticancer Activity :
- Studies indicate that compounds with piperidine and pyrimidine moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- The compound's structure allows for stable interactions with protein binding sites, enhancing its efficacy in inhibiting cancer cell proliferation.
- Cholinesterase Inhibition :
- Antimicrobial Properties :
1. Anticancer Efficacy
A study investigated the effects of a piperidine derivative on FaDu hypopharyngeal cancer cells, revealing that it induced significant apoptosis through enhanced interaction with apoptotic pathways. The compound outperformed traditional chemotherapeutics in terms of cytotoxicity .
2. Alzheimer's Disease Model
In a preclinical model, a derivative of (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid was tested for its ability to inhibit cholinesterases. Results showed a marked improvement in cognitive function in treated subjects, suggesting potential for further development as an Alzheimer's therapeutic agent .
3. Antimicrobial Activity
A related study evaluated the antimicrobial properties of a piperidine-based compound against various pathogens. It demonstrated significant bactericidal activity at low concentrations against resistant strains, indicating its potential as a new antibiotic candidate .
Data Table
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Comparison Drug |
|---|---|---|---|
| Anticancer | FaDu Hypopharyngeal Cells | 0.5 | Bleomycin |
| Cholinesterase Inhibition | Human AChE | 0.78 | Donepezil |
| Antimicrobial | MRSA | 3.125 | Vancomycin |
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Variations
(a) tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- Key Difference: Replaces pyrimidin-4-yl with a 4-cyano-pyridin-2-yl group.
- However, the pyridine ring lacks the dual hydrogen-bonding sites of pyrimidine, reducing versatility in interactions .
- Molecular Formula : C₁₆H₂₂N₄O₂ (vs. C₁₅H₂₄N₄O₂ for the target compound) .
(b) [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- Key Difference : Methoxy substitution at the pyrimidine’s 6-position and a methyl group on the carbamate.
- Impact: Methoxy increases lipophilicity (higher LogP) and may improve blood-brain barrier penetration.
(c) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- Key Difference : Chloro substitution at pyrimidine’s 4-position and a methylated carbamate.
- Impact : Chlorine enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes. The methyl group may reduce solubility compared to the parent compound .
Analogues with Modified Piperidine Substituents
(a) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Key Difference : Acetyl group replaces pyrimidin-4-yl.
- The acetyl group introduces conformational rigidity, which may stabilize specific protein conformations in drug-target complexes .
(b) [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Key Difference: 2-Amino-acetyl group on piperidine.
- Impact: The amino group increases hydrogen-bond donor count (HBD = 2 vs. 1 in the target compound), enhancing solubility (TPSA = 84.7 Ų vs. ~70 Ų) but reducing membrane permeability .
Physicochemical and Pharmacokinetic Properties
Notes:
- LogP : Chloro and methoxy groups increase lipophilicity.
- HBD/HBA: Amino-acetyl derivatives show higher polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
